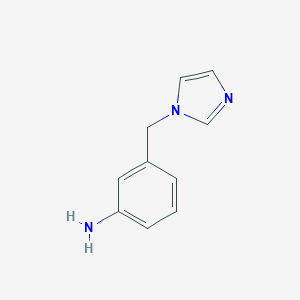

3-(1H-咪唑-1-基甲基)苯胺

描述

Synthesis Analysis

The synthesis of compounds related to "3-(1H-imidazol-1-ylmethyl)aniline" often involves strategies such as C–H activation and the use of chiral ligands. For example, chiral 3-(2′-imidazolinyl)anilines can be synthesized from commercially available precursors via a series of transformations including phosphorylation and metalation with palladium or nickel to afford pincer complexes (Yang et al., 2011). Another approach involves the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, highlighting methodologies for synthesizing substituted aniline derivatives for pharmaceutical applications (Shijing, 2013).

Molecular Structure Analysis

The molecular structures of these compounds and their complexes have been extensively studied using X-ray crystallography, revealing insights into their coordination environments and geometries. For instance, structures of pincer complexes with distorted-square-planar geometries have been determined, showcasing the typical coordination patterns observed in such complexes (Yang et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives are notable, with applications in forming complexes that exhibit interesting electrochemical and antioxidative properties. Complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline ligands, for example, have shown significant hydroxyl and superoxide radical scavenging activities, outperforming standard antioxidants like vitamin C and mannitol (Wu et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives are crucial for their application in material science and medicinal chemistry. These properties are often tailored through the introduction of various functional groups and the formation of metal complexes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the versatility of "3-(1H-imidazol-1-ylmethyl)aniline" derivatives in synthesis and applications. Their ability to act as ligands in metal complexes opens up a wide range of catalytic activities and potential applications in organic synthesis, as demonstrated in the formation of complexes with antioxidative activity (Wu et al., 2015).

科学研究应用

抗菌和抗分枝杆菌活性

抗炎活性

抗肿瘤活性

抗糖尿病活性

抗过敏和退热活性

抗病毒和抗氧化活性

抗阿米巴和抗蠕虫活性

抗真菌和溃疡活性

安全和危害

3-(1H-imidazol-1-ylmethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that imidazole-containing compounds, which include 3-(1h-imidazol-1-ylmethyl)aniline, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, leading to diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

3-(imidazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXQBSHRUITCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424305 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120107-85-9 | |

| Record name | 3-(1H-imidazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

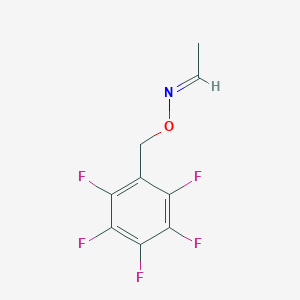

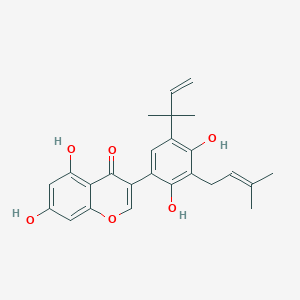

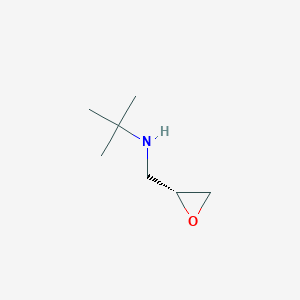

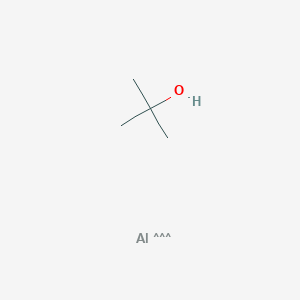

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)